molecular formula C6H13Br B146007 2-Bromohexane CAS No. 3377-86-4

2-Bromohexane

Cat. No. B146007
CAS RN: 3377-86-4
M. Wt: 165.07 g/mol
InChI Key: NEBYCXAKZCQWAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the synthesis of 2-bromo helicene was improved to a 51% yield, and its reactivity was investigated to create a library of substituted derivatives . Another paper describes a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using halogenated alkynes, highlighting the regioselective nature of the reaction . Additionally, the synthesis of 2-bromohexacene through a multi-step process and its use in organic thin-film transistors (OFETs) is detailed, demonstrating the potential of brominated compounds in opto-electronic devices .

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties of brominated compounds. The absolute configuration of a brominated natural product building block was determined using chiroptical spectroscopy and compared with density functional theory (DFT) calculations . X-ray methods were used to determine the crystal and molecular structures of two forms of 8-bromo-2',3'-O-isopropylideneadenosine, revealing different conformations and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of brominated compounds is diverse. A three-component coupling reaction involving allenes, electron-deficient alkenes, and allyl bromides was used to synthesize 2-bromo-1,7-dienes . The synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from ketones and PBr3 is another example of the versatility of brominated compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The paper on 2-bromohexacene reports high stability in the solid state and superior film mobility in OFETs compared to non-substituted hexacene, indicating the impact of bromination on electronic properties . The synthesis of 2-bromo-4-alkylthiophenes and their use in the synthesis of dihexyl-2,2′-bithiophenes through Kumada and Suzuki cross-coupling reactions also reflects the importance of brominated compounds in materials science .

Scientific Research Applications

Kinetics and Reactions in the Gas Phase

Research by Chuchani, Martín, Rotinov, and Dominguez (1990) investigated the elimination kinetics of 2-bromohexane in the gas phase. They found that the reactions are homogeneous, unimolecular, and follow first-order rate laws. The study provides insights into the behavior of 2-bromohexane under different temperature and pressure conditions, which is vital for understanding its reactivity and potential applications in various fields, including chemical synthesis and environmental chemistry (Chuchani et al., 1990).

Interaction with Cellular Targets

Davda et al. (2013) explored the cellular targets of 2-bromopalmitate, a derivative of 2-bromohexane. Their study highlights the compound's reactivity with diverse membrane-associated enzymes, which could be relevant for understanding its role in biological systems and potential therapeutic applications (Davda et al., 2013).

Environmental Reactions with Nucleophiles

Haag and Mill (1988) focused on the rate constants for reactions of 2-bromohexane with various naturally occurring nucleophiles. This research is significant for assessing the environmental fate of 2-bromohexane, particularly in understanding how it interacts with different components in aquatic systems (Haag & Mill, 1988).

Ionic Liquid Synthesis

Nwosu, Schleicher, and Scurto (2009) examined the high-pressure phase equilibria for the synthesis of ionic liquids involving 2-bromohexane. Their findings contribute to the development of sustainable synthesis methods for ionic liquids, which are important in a variety of industrial and scientific applications (Nwosu et al., 2009).

Vibrational Analysis for Conformer Assignments

Crowder and Iwunze (1977) conducted a vibrational analysis of 2-bromohexane, which helped in making vibrational assignments for several conformers. Such studies are essential for understanding the molecular structure and behavior of compounds like 2-bromohexane in various states (Crowder & Iwunze, 1977).

Safety And Hazards

2-Bromohexane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-bromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYCXAKZCQWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871016
Record name Hexane, 2-bromo-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromohexane

CAS RN

3377-86-4
Record name 2-Bromohexane
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Record name 2-Bromohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 2-bromo-
Source EPA Chemicals under the TSCA
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Record name Hexane, 2-bromo-
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Record name 2-bromohexane
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Record name 2-BROMOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
R Mao, D Wu, Q Zhang, Y Chen - Chemical Physics, 2023 - Elsevier
… In this paper, photodissociation dynamics of 2‑bromohexane around 234 nm has been studied using the DC slice VMI technique [19], [20], [21]. Through analyzing the speed and …
Number of citations: 2 www.sciencedirect.com
LH Gale - Journal of the American Chemical Society, 1966 - ACS Publications
… of 2-bromohexane was slightly larger than 3-bromohexane at all temperatures suggesting that ionic addition of HBr to 1-hexene contributes a small fraction of the 2-bromohexane. The …
Number of citations: 8 pubs.acs.org
ET Martin, LM Strawsine, MS Mubarak, DG Peters - Electrochimica Acta, 2015 - Elsevier
… Under the same experimental conditions, separate cyclic voltammograms for reduction of 1- and 2-bromohexane exhibit single irreversible cathodic peaks at −1.23 and −1.09 V, …
Number of citations: 13 www.sciencedirect.com
G Chuchani, I Martín, A Rotinov… - International journal of …, 1990 - Wiley Online Library
… , the present work examined the pyrolysis kinetics of 2-bromohexane and 2-bromo-4- … The pyrolysis runs for 2-bromohexane were carried out in the presence of at least twice the amount …
Number of citations: 5 onlinelibrary.wiley.com
RA Bartsch, JF Bunnett - Journal of the American Chemical …, 1968 - ACS Publications
… 2-Bromohexane was prepared by the same procedure as 2-iodohexane, except that bromine was used instead of iodine. The colorless liquid (21% yield) had bp 142-143 (lit.26 143.6-…
Number of citations: 69 pubs.acs.org
P Vanalabhpatana, DG Peters - Tetrahedron letters, 2003 - Elsevier
… Analogous experiments with a secondary alkyl monohalide (2-bromohexane) afford a ketone. Other products are alkanes, alkenes, and dimers that arise from classic radical coupling …
Number of citations: 32 www.sciencedirect.com
N Morita, Y Kawabata, T Wajima… - MATEC Web of …, 2016 - matec-conferences.org
… , styrene, and 1-methylethyl benzene, were 2-bromohexane, 3-bromo-1-propenyl benzene, 4,5-… Bromine compounds obtained from the product oil included 2-bromohexane, 3-bromo-1-…
Number of citations: 3 www.matec-conferences.org
M Čapka, J Hetflejš - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… The 2-bromohexane used was obtained by reduction …
Number of citations: 89 cccc.uochb.cas.cz
CH Dang, VD Le, CH Nguyen… - Organic …, 2017 - pdfs.semanticscholar.org
… aggregation pheromone, was achieved from 2bromohexane via two pathways with overall yields over 40%. 4-Methyl-5-nonanol (2), and 4-methyl-5nonanone (3), Rhynchophorus …
Number of citations: 1 pdfs.semanticscholar.org
L Guan, H Yabuki, M Okai, J Ohtsuka… - Applied microbiology and …, 2014 - Springer
… 2-bromohexane. A comparison of the two docking models revealed that the halogenated carbon atom at the 2-position of (R)-2-bromohexane … of (S)-2-bromohexane faces away from the …
Number of citations: 17 link.springer.com

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